molecular formula C₆₀H₁₀₈N₁₈O₂₁ B612613 847991-34-8 CAS No. 847991-34-8

847991-34-8

Cat. No.: B612613
CAS No.: 847991-34-8
M. Wt: 1417.61
InChI Key:
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Safety and Hazards

The MARK Substrate should be handled with care. It should be stored in a sealed container, away from moisture and light, under nitrogen . It is intended for research use only and is not for therapeutic purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the MARK substrate peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process typically involves the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like the MARK substrate peptide often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

The MARK substrate peptide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxide or sulfone derivatives, while reduction can yield peptides with free thiol groups .

Mechanism of Action

The MARK substrate peptide exerts its effects by serving as a substrate for MARK enzymes. When MARK phosphorylates the peptide, it undergoes a conformational change that can be detected and measured. This phosphorylation event is crucial for studying the activity and regulation of MARK, as well as for screening potential inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • AMP-activated protein kinase (AMPK) substrate peptides
  • Protein kinase A (PKA) substrate peptides
  • Protein kinase C (PKC) substrate peptides

Uniqueness

The MARK substrate peptide is unique in its specificity for MARK enzymes, making it an invaluable tool for studying this particular kinase. Unlike other kinase substrate peptides, it provides insights into the regulation of microtubule dynamics and cell polarity, which are specific to MARK .

Properties

CAS No.

847991-34-8

Molecular Formula

C₆₀H₁₀₈N₁₈O₂₁

Molecular Weight

1417.61

sequence

One Letter Code: NVKSKIGSTENLK

Origin of Product

United States

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